molecular formula C17H21NO3 B1219193 3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B1219193
M. Wt: 287.35 g/mol
InChI Key: KLCKOWUTOXPCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-Methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid is an organic compound with the molecular formula C16H21NO3 This compound is characterized by a pyrrole ring substituted with a methoxyphenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with 1-propyl-1H-pyrrole-2-carboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-[5-(4-Methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-Methoxyphenyl)-1H-indol-3-yl]propanoic acid
  • 3-[5-(4-Methoxyphenyl)-1H-imidazol-2-yl]propanoic acid
  • 3-(4-Methoxyphenyl)propanoic acid

Uniqueness

3-[5-(4-Methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid is unique due to its specific structural features, such as the presence of a pyrrole ring and a propyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

3-[5-(4-methoxyphenyl)-1-propylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C17H21NO3/c1-3-12-18-14(7-11-17(19)20)6-10-16(18)13-4-8-15(21-2)9-5-13/h4-6,8-10H,3,7,11-12H2,1-2H3,(H,19,20)

InChI Key

KLCKOWUTOXPCEW-UHFFFAOYSA-N

SMILES

CCCN1C(=CC=C1C2=CC=C(C=C2)OC)CCC(=O)O

Canonical SMILES

CCCN1C(=CC=C1C2=CC=C(C=C2)OC)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 3
3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid

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